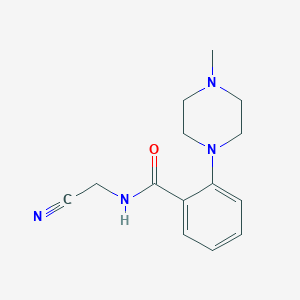

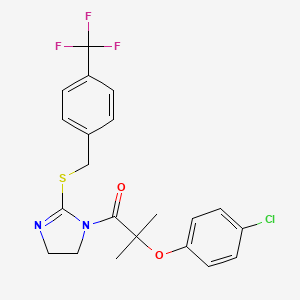

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

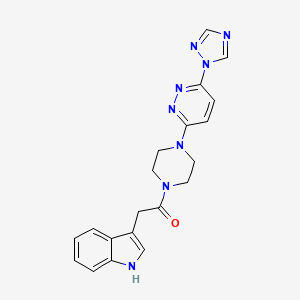

Synthesis, Crystal Structure, and Biological Activity of Novel Sulfoxide Compounds New sulfoxide compounds with 1,2,3-thiadiazole moieties were synthesized, and their structures confirmed through NMR, MS, and elemental analysis. One specific compound, 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfinyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, was examined through a single crystal X-ray diffraction study, indicating moderate biological activities (Min et al., 2015).

Synthesis of 1-Naphthylacetylene Sulfides from 4-(1-Naphthyl)-1,2,3-thiadiazole A study demonstrated the decomposition of 4-(1-Naphthyl)-1,2,3-thiadiazole under specific conditions, leading to the formation of potassium 2-(1-naphthyl)ethynylthiolate. Subsequent treatments led to various alkyl 2-(1-naphthyl)-1-ethynylsulfides, with certain reactions leading to unexpected rearrangements and the formation of isomeric mixtures (Yekhlef et al., 2019).

Electronic and Molecular Interaction Studies

DFT- and post-HF-study on structure and electronic excitation of sulfur diimides A comprehensive study using Hartree–Fock-plus-correlation ab initio quantum chemistry and density functional theory explored the structure and electronic excitation of various organic acyclic and cyclic sulfur diimides. The study delved into electronic charge distribution, bond characteristics, and the resonance structures of these compounds, providing insight into their electronic properties (Strassner & Fabian, 1997).

Influence of temperature and solvents on the molecular interactions of Benzotriazole substituted 1,3,4-thiadiazole derivatives This study evaluated the thermo-acoustical parameters of solutions of specific benzotriazole substituted 1,3,4-thiadiazole derivatives. It investigated how changes in solvent and structural modifications affect various thermodynamic parameters, providing insights into the molecular interactions and properties of these compounds (Godhani et al., 2019).

Applications in Polymer Chemistry

5,10-Diborylated naphtho[1,2-c5,6-c′]bis[1,2,5]thiadiazole as a precursor for high-performance semiconducting polymers

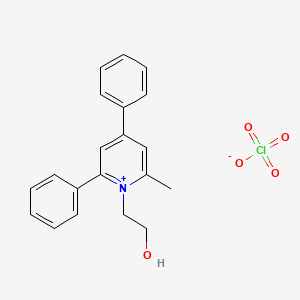

The successful development of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole and its use in synthesizing donor–acceptor copolymers signifies its importance in creating high-performance semiconducting polymers, showcasing the material's potential in advanced electronic applications (Kawashima et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-naphthalen-2-ylsulfinylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS2/c15-17(12-8-13-14-16-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJLMDJCIXTVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CN=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)

![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)

![5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B2558411.png)

![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)

![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)